2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride
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Overview
Description
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The next step involves the introduction of the methyl and amino groups. This can be done through substitution reactions using appropriate reagents such as methyl iodide and amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A compound with a similar pyrazole ring structure but different substituents.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with boronic acid functionality.
Uniqueness
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is unique due to its specific substituents and the presence of the hydrochloride salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15ClN6O |
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Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N6O.ClH/c1-15-6-7(5-13-15)4-12-9-3-8(10(11)17)16(2)14-9;/h3,5-6H,4H2,1-2H3,(H2,11,17)(H,12,14);1H |
InChI Key |
IRMSDMXXTKFPHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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